1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common approach includes the formation of the oxadiazole and triazole rings through cyclization reactions. The naphthyl group is introduced via a condensation reaction with the appropriate aldehyde. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or energetic materials
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one .
Uniqueness: Its structure allows for multiple points of modification, making it a versatile compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C22H16N8O3 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C22H16N8O3/c23-20-21(28-33-27-20)30-19(14-7-2-1-3-8-14)18(25-29-30)22(32)26-24-12-16-15-9-5-4-6-13(15)10-11-17(16)31/h1-12,31H,(H2,23,27)(H,26,32)/b24-12+ |
InChI Key |
SCQWHTCTNHIRTL-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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